2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers investigate its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. By modifying functional groups, scientists can optimize its activity against specific diseases. Preliminary studies indicate that this compound may interact with cellular pathways related to inflammation, cancer, or neurodegenerative disorders .
Antioxidant Activity
Due to its phenolic nature, this compound likely possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which contribute to oxidative stress and cellular damage. Researchers explore its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative harm. Applications could range from dietary supplements to skincare formulations .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin synthesis. Inhibiting tyrosinase activity is relevant for skin lightening, treating hyperpigmentation, and preventing melanoma. Preliminary studies suggest that this compound inhibits tyrosinase, making it a potential candidate for cosmetic and pharmaceutical applications .
Organic Synthesis Reagent
The compound’s chemical reactivity makes it valuable in organic synthesis. Researchers use it as a building block to create more complex molecules. Its unique quinoline-based structure allows for diverse transformations, including amidations, cyclizations, and heterocyclic ring formations. Organic chemists appreciate its versatility in constructing novel compounds .
Flavor and Fragrance Industry
Certain derivatives of this compound exhibit pleasant aromatic profiles. Flavorists and perfumers explore its potential as a flavor enhancer or fragrance ingredient. By modifying substituents, they can tailor its scent profile—ranging from floral to woody or spicy. It may find applications in fine fragrances, body care products, or even culinary creations .
Natural Product Isolation
While synthetic routes exist, researchers also investigate natural sources. The compound may be present in specific plants or microorganisms. Isolation and characterization from natural extracts allow scientists to study its biological activities and potential ecological roles. Understanding its natural occurrence informs drug discovery and environmental science .
If you’d like more detailed information on any specific application, feel free to ask
properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-18-6-8-23(9-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYVZLMMXKAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.